molecular formula C20H21BrN4O B4553718 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole

5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole

Cat. No.: B4553718
M. Wt: 413.3 g/mol
InChI Key: PLCRACOUQYBDPT-UHFFFAOYSA-N
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Description

5-Bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole is a synthetic organic compound featuring a complex structure designed for advanced chemical and pharmaceutical research. This molecule is built on a 1H-indole core , a scaffold widely recognized for its significant biological potential . The indole nucleus is substituted at the 1-position with a propyl chain linked to a piperazinyl group , and at the 5-position with a bromo moiety , which can be crucial for molecular interactions and further synthetic modifications. The presence of the 2-pyridinylpiperazine subunit is a notable feature seen in compounds with high affinity for various biological receptors. While specific biological data for this compound is not available in the public domain, indole derivatives, as a class, are extensively investigated in medicinal chemistry for their diverse applications. Literature indicates that indole-based structures can exhibit a broad spectrum of pharmacological activities, including but not limited to antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structural complexity of this compound, particularly the amide-like linkage and the nitrogen-rich heterocyclic systems, makes it a valuable chemical intermediate or a pharmacological probe . Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel therapeutic agents, or study its mechanism of action in various biochemical pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(5-bromoindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O/c21-17-4-5-18-16(15-17)6-9-23(18)10-7-20(26)25-13-11-24(12-14-25)19-3-1-2-8-22-19/h1-6,8-9,15H,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCRACOUQYBDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C=CC4=C3C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities that make it a candidate for drug development. Its structure suggests potential interactions with various biological targets, particularly in the realm of cancer treatment and neurological disorders.

Anticancer Properties

Research indicates that indole derivatives, including compounds similar to 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole, have significant anticancer properties. For instance, studies have shown that indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Neuropharmacological Effects

Indole derivatives are also being investigated for their neuropharmacological effects. The compound's piperazine moiety may contribute to its ability to interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as anxiety and depression. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant-like activities in animal models .

Multicomponent Reactions

Multicomponent reactions (MCRs) are favored due to their efficiency in constructing complex molecules from simple precursors. These reactions often utilize readily available starting materials and can lead to high yields of the desired product while minimizing waste .

Antioxidant Activity

Research into related indole compounds has demonstrated their antioxidant properties, which are crucial for protecting cells from oxidative stress—a contributing factor in various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Indole derivatives are also known for their antimicrobial properties. The presence of the pyridine ring enhances the compound's ability to interact with microbial targets, making it a potential candidate for developing new antimicrobial agents .

Case Studies and Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyFocusFindings
Elkady et al., 2012Anticancer activityIdentified indole derivatives as potent inhibitors of mPGES-1 and 5-LO, suggesting potential for cancer therapy .
PubMed Central, 2019Antioxidant propertiesDemonstrated significant antioxidant activity in indole-based compounds, indicating protective effects against oxidative damage .
MDPI Journal, 2020Neuropharmacological effectsExplored the anxiolytic effects of piperazine-containing indoles in animal models .

Mechanism of Action

The mechanism of action of 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole lies in its hybrid architecture, combining brominated indole, piperazine, and pyridine functionalities. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Analogues

Key Comparisons

Brominated Indole Derivatives: 5-Bromoindole (Table 1) shares the brominated indole core with the target compound but lacks the piperazine-pyridinyl-propanoyl side chain. Its anticancer activity is attributed to bromine’s electron-withdrawing effects, enhancing DNA intercalation or enzyme inhibition . The target compound’s extended structure may improve target specificity or pharmacokinetics.

Piperazine-Containing Compounds :

  • 3-(4-Methylpiperazin-1-yl)-indole (Table 1) demonstrates the pharmacological relevance of the indole-piperazine combination but lacks bromine and the pyridinyl group. Its antiviral and anticancer activities suggest that the piperazine moiety enhances solubility and receptor binding . The target compound’s pyridinyl substituent may further modulate receptor affinity or metabolic stability.

Heterocyclic Hybrids: The SYK inhibitor (Table 1) from shares a piperazine-pyridinyl motif but replaces indole with a fluorinated quinolinone core. The target compound’s indole core may confer distinct target selectivity, such as serotonin or dopamine receptor modulation.

Thiazolidinone-Indole Hybrids: The compound in combines bromoindole with a thiazolidinone ring, showing dual anticancer and antimicrobial activities. The thioxothiazolidinone group enhances redox modulation, whereas the target compound’s piperazine-pyridinyl group may favor enzyme inhibition .

Research Implications and Uniqueness

The target compound’s structural complexity offers several advantages over simpler analogs:

  • Enhanced Selectivity : The 2-pyridinyl group on piperazine may improve binding to receptors with aromatic or polar pockets.
  • Improved Pharmacokinetics: The ketone linker and pyridinyl group could enhance solubility and blood-brain barrier penetration compared to non-polar analogs.
  • Multitarget Potential: The hybrid structure may simultaneously engage indole-binding enzymes (e.g., cyclooxygenase) and piperazine-associated receptors (e.g., 5-HT or dopamine receptors).

Biological Activity

5-Bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C16H19BrN4O\text{C}_{16}\text{H}_{19}\text{BrN}_{4}\text{O}

This structure includes a bromine atom, a piperazine ring, and a pyridine moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing piperazine and pyridine have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BS. aureus0.0048 mg/mL
Compound CC. albicans0.039 mg/mL

These results suggest that the presence of halogen substituents, such as bromine, may enhance the antimicrobial efficacy of similar compounds .

Anticancer Properties

The compound's structural elements are also linked to anticancer activity. Studies have shown that indole derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

Case Study: Indole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry highlighted that certain indole derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing cellular signaling pathways relevant to both microbial resistance and cancer cell survival.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in rapidly dividing cells.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its bioactivity and selectivity. For example, modifications to the piperazine ring have been explored to improve binding affinity to target enzymes or receptors.

Table 2: Summary of Recent Research Findings

StudyFindings
Study 1Identified enhanced antibacterial activity in brominated analogs
Study 2Demonstrated selective cytotoxicity against breast cancer cell lines
Study 3Explored structure-activity relationships leading to optimized compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole, and how can reaction yields be optimized?

  • Methodology : A three-step approach is commonly employed:

Fischer indole synthesis to construct the bromo-indole core (e.g., using CuI-catalyzed coupling in PEG-400/DMF solvent systems).

Propionylation of the indole nitrogen using 3-chloropropionyl chloride.

Piperazine coupling via nucleophilic substitution with 1-(2-pyridinyl)piperazine under reflux in aprotic solvents (e.g., acetonitrile).

  • Optimization : Reaction yields (~50%) can be improved by:

  • Using DMF as a co-solvent to enhance intermediate solubility .
  • Employing flash column chromatography (70:30 ethyl acetate/hexane) for purification .
  • Monitoring reaction completion via TLC (Rf = 0.30 in ethyl acetate/hexane) .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the propyl linker (δ ~2.8–3.5 ppm for CH2 groups) and piperazinyl protons (δ ~3.1–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 427.0757 [M+H]+ for analogous indole derivatives) .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated and observed C/H/N ratios.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assays?

  • Case Study : Discrepancies in receptor binding affinity (e.g., M1 mAChR vs. 5-HT1A) may arise from assay conditions.
  • Methodology :

Receptor Selectivity Profiling : Use radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT1A) to compare IC50 values under standardized buffer conditions (pH 7.4, 1 mM EDTA) .

Functional Assays : Validate antagonism via cAMP inhibition (for 5-HT1A) or calcium mobilization (for M1 mAChR) .

Statistical Analysis : Apply ANOVA to assess inter-assay variability, with post-hoc corrections for multiple comparisons .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Key Modifications :

  • Indole Core : Replace 5-bromo with electron-withdrawing groups (e.g., CF3) to enhance lipophilicity and CNS penetration .
  • Propyl Linker : Shorten to ethyl or introduce rigidity (e.g., cyclopropane) to reduce metabolic oxidation .
  • Piperazinyl-Pyridinyl Moiety : Substitute 2-pyridinyl with 4-pyridinyl to alter receptor binding kinetics (e.g., Ki values for M1 mAChR vs. D2 dopamine receptors) .
    • In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in M1 mAChR (PDB: 5CXV) and refine synthetic priorities .

Q. What advanced techniques are suitable for in vivo pharmacokinetic profiling of this compound?

  • PET Imaging : Label with ¹¹C or ¹⁸F isotopes to track brain uptake and distribution using dynamic PET/MRI protocols (e.g., analogous to ¹¹C-WAY-100635 for 5-HT1A mapping) .
  • LC-MS/MS Quantification : Develop a validated method with a lower limit of quantification (LLOQ) ≤1 ng/mL in plasma, using deuterated internal standards .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for similar indole-piperazine derivatives?

  • Root Causes :

  • Solvent Polarity : Lower yields in non-polar solvents (e.g., toluene vs. DMF) due to poor intermediate solubility .
  • Catalyst Loading : Excess CuI (>10 mol%) may promote side reactions (e.g., azide-alkyne cycloaddition byproducts) .
    • Resolution :
  • Conduct Design of Experiments (DoE) to optimize solvent/catalyst ratios.
  • Use HPLC-PDA to identify and quantify impurities (e.g., unreacted starting materials) .

Methodological Resources

  • Synthetic Protocols : Refer to for step-by-step guidance on indole functionalization .
  • Receptor Assays : Follow for M1 mAChR antagonism protocols .
  • Analytical Validation : Adopt HRMS parameters from and PET imaging workflows from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole
Reactant of Route 2
Reactant of Route 2
5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole

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